molecular formula C19H27NO4 B12844257 1-Boc-4-(4-carboxymethyl-benzyl)-piperidine

1-Boc-4-(4-carboxymethyl-benzyl)-piperidine

Cat. No.: B12844257
M. Wt: 333.4 g/mol
InChI Key: QGTDAUGVTNFXGZ-UHFFFAOYSA-N
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Description

1-Boc-4-(4-carboxymethyl-benzyl)-piperidine is an organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a benzyl group bearing a carboxymethyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-(4-carboxymethyl-benzyl)-piperidine typically involves multiple steps:

    Protection of Piperidine: The piperidine ring is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Benzylation: The protected piperidine is then subjected to benzylation using a suitable benzyl halide (e.g., benzyl bromide) under basic conditions.

    Carboxymethylation: The benzylated product is further reacted with a carboxymethylating agent, such as chloroacetic acid, in the presence of a base to introduce the carboxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(4-carboxymethyl-benzyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The carboxymethyl group can be reduced to an alcohol or further to a methyl group.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Benzylic alcohol, benzaldehyde, or benzoic acid.

    Reduction: Benzyl alcohol or toluene.

    Substitution: Free piperidine derivative.

Scientific Research Applications

1-Boc-4-(4-carboxymethyl-benzyl)-piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential as a building block in drug discovery and development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Boc-4-(4-carboxymethyl-benzyl)-piperidine depends on its specific application. In medicinal chemistry, it may act as a prodrug or a precursor to active pharmaceutical ingredients. The Boc group provides protection during synthetic steps and can be removed to reveal the active amine functionality.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-benzyl-piperidine: Lacks the carboxymethyl group, making it less polar.

    4-(4-carboxymethyl-benzyl)-piperidine: Lacks the Boc protecting group, making it more reactive.

    1-Boc-4-(4-methyl-benzyl)-piperidine: Substituted with a methyl group instead of a carboxymethyl group, affecting its reactivity and solubility.

Uniqueness

1-Boc-4-(4-carboxymethyl-benzyl)-piperidine is unique due to the presence of both the Boc protecting group and the carboxymethyl substituent, which provide a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

2-[4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]phenyl]acetic acid

InChI

InChI=1S/C19H27NO4/c1-19(2,3)24-18(23)20-10-8-16(9-11-20)12-14-4-6-15(7-5-14)13-17(21)22/h4-7,16H,8-13H2,1-3H3,(H,21,22)

InChI Key

QGTDAUGVTNFXGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

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